Cyclohexanol, 1-(1-methylethyl)
Overview
Description
Cyclohexanol, 1-(1-methylethyl), also known as 1-(1-methylethyl)cyclohexanol, is an organic compound with the molecular formula C9H18O. It is a secondary alcohol derived from cyclohexane, where one hydrogen atom is replaced by a hydroxyl group and another by an isopropyl group. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexanol, 1-(1-methylethyl) can be synthesized through several methods. One common approach involves the hydrogenation of phenol in the presence of a catalyst such as nickel or palladium. The reaction typically occurs under high pressure and temperature conditions to ensure complete hydrogenation.
Industrial Production Methods: In an industrial setting, cyclohexanol, 1-(1-methylethyl) is often produced via the oxidation of cyclohexane using air or oxygen in the presence of cobalt catalysts. This process also yields cyclohexanone, and the mixture is commonly referred to as “KA oil” (ketone-alcohol oil). The oxidation involves radical intermediates and hydroperoxide formation .
Chemical Reactions Analysis
Types of Reactions: Cyclohexanol, 1-(1-methylethyl) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexanone using oxidizing agents such as chromic acid or potassium permanganate.
Reduction: The compound can be reduced to cyclohexane using strong reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydrochloric acid, sulfuric acid, and other strong acids.
Major Products:
Oxidation: Cyclohexanone.
Reduction: Cyclohexane.
Substitution: Various substituted cyclohexane derivatives depending on the substituent introduced.
Scientific Research Applications
Cyclohexanol, 1-(1-methylethyl) has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: It serves as a precursor in the synthesis of certain medicinal compounds.
Mechanism of Action
Cyclohexanol, 1-(1-methylethyl) can be compared with other similar compounds such as:
Cyclohexanol: The parent compound without the isopropyl group.
1-Methylcyclohexanol: A similar compound with a methyl group instead of an isopropyl group.
Menthol: A naturally occurring compound with a similar structure but different functional groups.
Uniqueness: Cyclohexanol, 1-(1-methylethyl) is unique due to the presence of the isopropyl group, which influences its chemical reactivity and physical properties. This structural difference can lead to variations in boiling points, solubility, and reactivity compared to its analogs .
Comparison with Similar Compounds
- Cyclohexanol
- 1-Methylcyclohexanol
- Menthol
Properties
IUPAC Name |
1-propan-2-ylcyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-8(2)9(10)6-4-3-5-7-9/h8,10H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDMUVQELXJWCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCCCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90334447 | |
Record name | Cyclohexanol, 1-(1-methylethyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90334447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3552-01-0 | |
Record name | Cyclohexanol, 1-(1-methylethyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90334447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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